tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations . Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential applications in drug development due to its unique bicyclic structure, which can interact with various biological targets. Industrially, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds such as tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate and tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties The uniqueness of tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[31
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-9(7-15)12(8)10(16)5-11(17)19-4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
LPBUXRDOORAJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CC(=O)OC |
Origin of Product |
United States |
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